Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Enprofylline probenecid interaction clearance
study

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Enprofylline

CAS No.: 41078-02-8

Cat. No.: S527190

Background and Mechanistic Insight

Enprofylline is a xanthine derivative bronchodilator that is mainly eliminated by renal excretion, with a
significant portion mediated by active tubular secretion [1] [2]. Probenecid is a well-known inhibitor of

organic anion transporters (OATS) in the proximal tubule of the kidney [3] [4].

When administered concomitantly, probenecid competes with enprofylline for these transport sites, thereby
reducing its secretion into the urine. This interaction is quantified by a marked decrease in enprofylline's

clearance, as illustrated in the following pathway and summarized in the data tables below.

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s527190?utm_src=pdf-body
https://www.smolecule.com/products/s527190?utm_src=pdf-interest
https://www.smolecule.com/products/s527190?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3709650/
https://link.springer.com/article/10.1007/BF00614308
https://go.drugbank.com/drugs/DB01032
https://malariajournal.biomedcentral.com/articles/10.1186/1475-2875-11-39
https://www.smolecule.com/products/s527190?utm_src=pdf-body
https://www.smolecule.com/products/s527190?utm_src=pdf-body
https://www.smolecule.com/products/s527190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

' Probenecid '

Binds to Inhibition of Transport

Causes

|
|
|
iReduced Excretion
! to Urine

|

|

Enprofylline
in Urine

Organic Anion Transporter (OAT)
in Renal Proximal Tubule

A

Normal Transport
of Enprofylline

Enprofylline
in Blood

Click to download full resolution via product page

Summary of Quantitative Interaction Data

The table below summarizes the key pharmacokinetic changes in enprofylline when administered with

probenecid, based on a clinical study involving six subjects [1] [2].

Table 1: Effects of Probenecid on Enprofylline Kinetics in Humans (n=6)

Pharmacokinetic Parameter Enprofylline Alone Enprofylline with Probenecid  Change

Total Body Clearance (L/h) 21.0 9.8 1 53%
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Pharmacokinetic Parameter Enprofylline Alone Enprofylline with Probenecid Change
Renal Clearance (L/h) 17.0 8.0 1 53%
Elimination Half-life (h) 1.8 3.0 1 67%
Volume of Distribution (Vss)  ~0.49 L/kg* ~0.37 L/kg* | ~25%
Protein Binding Not significantly altered  Not significantly altered -

Note: The Volume of Distribution (Vss) values are estimated based on the reported 25% decrease and a

typical volume for enprofylline of approximately 0.48 L/kg [5] [6].

Detailed Experimental Protocol

This protocol is designed to replicate and validate the key interaction study in a clinical research setting.

Study Objectives

e Primary: To quantify the effect of oral probenecid on the intravenous pharmacokinetics of
enprofylline.

e Secondary: To assess the changes in enprofylline's renal clearance, half-life, and volume of
distribution.

Materials

¢ Test Drug: Enprofylline for intravenous administration.

¢ Interacting Drug: Probenecid tablets (500 mg).

e Subjects: Healthy adult volunteers (typically n=6-10). The study should be approved by an ethics
committee, and all subjects must provide informed consent.

o Key Equipment: HPLC system with UV detector or LC-MS/MS for plasma and urine sample
analysis.

Study Design and Dosing
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A two-phase, crossover design is recommended, with a sufficient washout period (at least 5 enprofylline

half-lives, or ~15-24 hours) between phases.

e Phase A (Control): Administer a single intravenous dose of enprofylline (e.g., 1 mg/kg) to fasting
subjects.

¢ Phase B (Interaction): After a washout period, pre-treat subjects with oral probenecid (1 g total dose,
e.g., 2 x 500 mg tablets). Administer the same IV dose of enprofylline 1-2 hours after probenecid to
coincide with the peak plasma levels of the inhibitor.

Biological Sample Collection

¢ Blood Sampling: Collect venous blood samples (e.g., 5-10 mL) pre-dose and at scheduled times
post-dose. A suggested schedule is: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours. Centrifuge samples
immediately and store the plasma at -20°C or below until analysis.

¢ Urine Sampling: Collect urine over timed intervals (e.g., 0-2, 2-4, 4-8, 8-12 hours). Measure total
volume and aliquot a sample for storage at -20°C or below.

Bioanalytical Method

e Sample Preparation: Use protein precipitation with an organic solvent like acetonitrile for plasma
samples. Dilute urine samples appropriately with a compatible solvent.

e Chromatography: A reverse-phase C18 column is suitable. Use a mobile phase such as a mixture of
phosphate buffer (pH ~4.5) and methanol, with a flow rate of ~1.0 mL/min.

¢ Detection: UV detection at a wavelength of approximately 270-275 nm is standard for xanthines. For
higher sensitivity and specificity, LC-MS/MS is preferred.

¢ Validation: The method must be validated for specificity, linearity, accuracy, and precision according
to regulatory guidelines.

The workflow for the clinical study and subsequent data analysis is outlined below.
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Data and Statistical Analysis

¢ Pharmacokinetic Calculations:

o

AUC: Calculate the area under the plasma concentration-time curve using the linear
trapezoidal rule.

Clearance (CL): Total Body Clearance = Dose / AUCo-o.

Renal Clearance (CLr): CLr = (Amount excreted unchanged in urine) / AUC for the same
collection interval.

Half-life (t1/2): Estimated from the terminal slope of the log-concentration-time curve (t1/2 =
0.693 / Az).

Volume of Distribution (Vss): Calculate using the formula Vss = (Dose * AUMC) / (AUC)?2
where AUMC is the area under the first moment curve.

o Statistical Analysis: Use a paired t-test to compare the pharmacokinetic parameters from Phase A
and Phase B. A p-value of less than 0.05 is typically considered statistically significant.

Critical Considerations for Researchers

¢ Clinical Relevance: The observed interaction is clinically significant. Coadministration of probenecid
can more than double enprofylline plasma exposure (as inferred from the 53% reduction in
clearance). This dramatically increases the risk of concentration-dependent adverse effects, which for
enprofylline can include nausea and cardiovascular reactions [5].

e Dosing Schedule: The timing of probenecid administration is critical. It must be given before
enprofylline to effectively saturate the renal transporters.

¢ Interindividual Variability: Renal secretion, the primary process affected, is subject to human

variability due to factors like differences in transporter expression and activity [7]. Researchers should
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account for this in their study power calculations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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